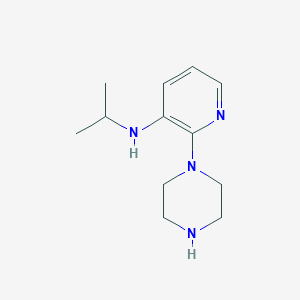

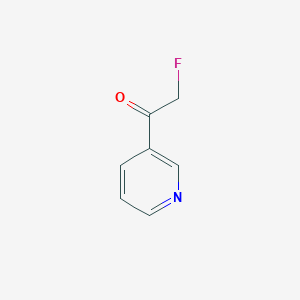

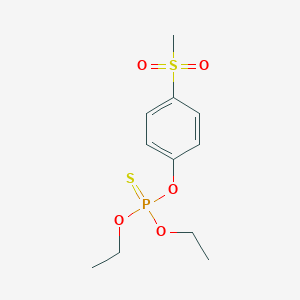

![molecular formula C20H14O4 B121213 [1,1':4',1''-Terphenyl]-4,4''-dicarboxylic Acid CAS No. 13653-84-4](/img/structure/B121213.png)

[1,1':4',1''-Terphenyl]-4,4''-dicarboxylic Acid

描述

The compound of interest, 4-[4-(4-carboxyphenyl)phenyl]benzoic Acid, is a multifaceted molecule that has not been directly synthesized or characterized in the provided papers. However, related compounds and methodologies that could potentially be applied to its synthesis and analysis have been discussed. For instance, the use of 4-(diphenylphosphino)benzoic acid in the Mitsunobu reaction suggests a pathway that might be adapted for the synthesis of related benzoic acid derivatives . Additionally, the structural studies of similar compounds, such as 4-(4-phenylbutoxy) benzoic acid, provide insights into the molecular structure that could be relevant for the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with careful optimization of conditions. For example, the synthesis of 4-(4-phenylbutoxy) benzoic acid required optimization of temperature and time to achieve a high yield and purity . Similarly, the enzymatic synthesis of 4-OH benzoic acid from phenol and CO2 represents a biotechnological approach that could inspire green chemistry methods for synthesizing benzoic acid derivatives . These methods highlight the importance of selecting appropriate reagents and conditions to achieve the desired product.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives can be complex, with dihedral angles and hydrogen bonding playing significant roles in their crystal structures. For instance, the dihedral angles between the benzoic acid ring and the phenyl rings in 4-(diphenylphosphanyl)benzoic acid were precisely measured, and the compound formed inversion dimers linked by hydrogen bonds . These structural details are crucial for understanding the physical properties and reactivity of the compound.

Chemical Reactions Analysis

The chemical reactivity of benzoic acid derivatives can be influenced by substituents on the aromatic rings. Azo-benzoic acids, for example, exhibit acid-base dissociation and azo-hydrazone tautomerism, which are dependent on solvent composition and pH . These reactions are indicative of the dynamic behavior of benzoic acid derivatives in different environments, which is essential for predicting the reactivity of 4-[4-(4-carboxyphenyl)phenyl]benzoic Acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are determined by their molecular structures. The photoluminescence of metal-organic frameworks constructed with carboxylic acid ligands, such as those studied in , suggests that 4-[4-(4-carboxyphenyl)phenyl]benzoic Acid could also exhibit interesting optical properties. Additionally, the thermal stability of compounds like the proton transfer derivative studied in provides insights into the stability of benzoic acid derivatives under various conditions.

科学研究应用

高性能聚酯

“[1,1':4',1''-Terphenyl]-4,4''-二羧酸”被用作开发高性能聚酯的二酯单体 . 这些聚酯在纺织品、包装和汽车等各个行业都有应用。

共价有机框架 (COFs)

该化合物被用作 COFs 中的配体连接体,用于发光二极管、光催化解毒反应和诱导电化学发光等应用 . COFs 是一类多孔聚合物,非常适合气体存储和分离、催化和传感应用。

气体吸收

该化合物用于构建用于气体吸收应用的共价有机框架 . 这涉及气体的存储和分离,在能源和环境等行业至关重要。

光催化解毒

“[1,1':4',1''-Terphenyl]-4,4''-二羧酸”被用于光催化解毒反应 . 这涉及使用光来激活一种物质,可以降低污染物的毒性。

诱导电化学发光

该化合物被用于诱导电化学发光应用 . 这是一种涉及从电化学产生的物质中产生光的过程。

储能

“[1,1':4',1''-Terphenyl]-4,4''-二羧酸”被用于储能应用 . 这涉及将某一时间产生的能量存储起来,以便在以后使用。

作用机制

Target of Action

It’s structurally similar compound, 5-carbamoyl-1,1’:4’,1’'-terphenyl-3-carboxylic acid, has been reported to target dihydroorotate dehydrogenase (quinone), a mitochondrial enzyme in humans .

Mode of Action

These interactions can lead to changes in the conformation and activity of the target proteins, thereby influencing cellular processes .

Biochemical Pathways

It’s structurally similar compound, 5-carbamoyl-1,1’:4’,1’'-terphenyl-3-carboxylic acid, has been reported to inhibit dihydroorotate dehydrogenase (quinone), a key enzyme in the de novo pyrimidine biosynthesis pathway . This could potentially affect the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.

Pharmacokinetics

For instance, the carboxylic acid groups could potentially enhance the compound’s solubility in water, which could impact its absorption and distribution .

Result of Action

Based on its potential target, the compound could potentially influence cellular processes such as dna and rna synthesis by affecting the availability of pyrimidine nucleotides .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of [1,1’:4’,1’‘-Terphenyl]-4,4’'-dicarboxylic Acid. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interactions with its targets . Additionally, the compound’s action could also be influenced by the physiological environment within the body, including factors like the local concentration of the compound, the presence of other interacting molecules, and the metabolic state of the cells .

属性

IUPAC Name |

4-[4-(4-carboxyphenyl)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O4/c21-19(22)17-9-5-15(6-10-17)13-1-2-14(4-3-13)16-7-11-18(12-8-16)20(23)24/h1-12H,(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZTIWOBQQYPTCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60391880 | |

| Record name | 4-[4-(4-carboxyphenyl)phenyl]benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13653-84-4 | |

| Record name | 4-[4-(4-carboxyphenyl)phenyl]benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-Terphenyl-4,4''-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

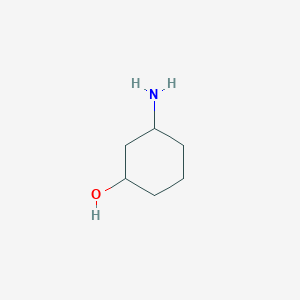

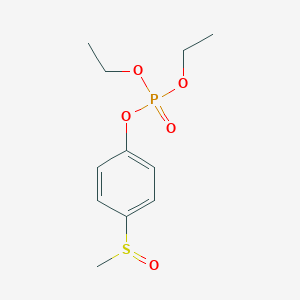

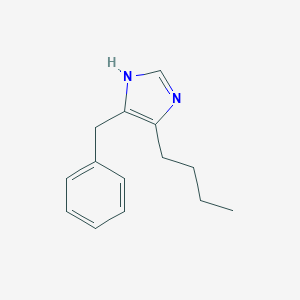

![2-hydrazinyl-4,5,6,7-tetrahydro-Pyrazolo[1,5-a]pyridine](/img/structure/B121136.png)

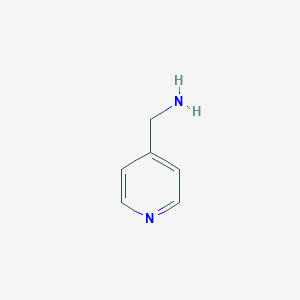

![Imidazo[1,2-A]pyridine-8-carboxamide](/img/structure/B121145.png)

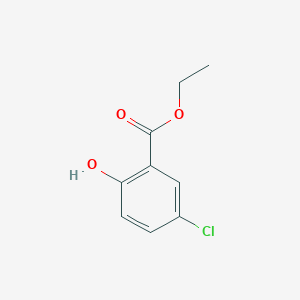

![N-[5-hydroxy-6-(hydroxymethyl)-2,4-bis(phenylmethoxy)oxan-3-yl]acetamide](/img/structure/B121146.png)

![4-aminoimidazo[1,2-a][1,3,5]triazin-2(1H)-one](/img/structure/B121155.png)

![Phosphorothioic acid, O,O-diethyl O-[4-(methylthio)phenyl] ester](/img/structure/B121181.png)